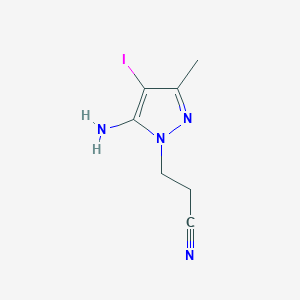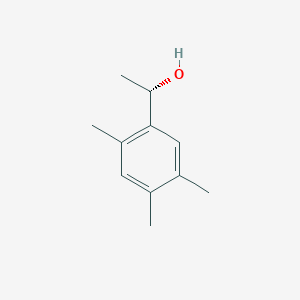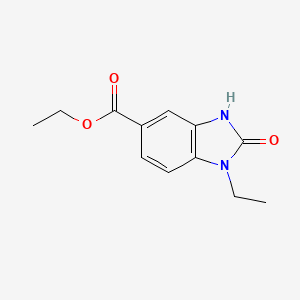
7-chloro-2,3-dihydro-1H-indole hydrochloride
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-1H-indole hydrochloride (7-Cl-2,3-DHI-HCl) is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. 7-Cl-2,3-DHI-HCl is an indole derivative and is a member of the class of compounds known as heterocyclic compounds. It is a white, odorless, crystalline compound that is soluble in water and organic solvents. The compound has a wide range of applications in the laboratory and in scientific research, including as a biochemical reagent, a pharmaceutical intermediate, and a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 7-Cl-2,3-DHI-HCl is not well understood. It is believed to act as an inhibitor of enzymes involved in the biosynthesis of polyketides. In addition, it has been suggested that 7-Cl-2,3-DHI-HCl may act as an agonist of G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
7-Cl-2,3-DHI-HCl has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 7-Cl-2,3-DHI-HCl can inhibit the activity of enzymes involved in the biosynthesis of polyketides. In addition, 7-Cl-2,3-DHI-HCl has been shown to have antifungal activity and to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Cl-2,3-DHI-HCl in laboratory experiments include its low cost and availability, its stability in aqueous solutions, and its low toxicity. The main limitation of using 7-Cl-2,3-DHI-HCl in laboratory experiments is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes involved in the biosynthesis of polyketides.
Orientations Futures
For the use of 7-Cl-2,3-DHI-HCl in scientific research include further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a building block for the synthesis of other compounds. In addition, further studies are needed to explore the potential of 7-Cl-2,3-DHI-HCl as an inhibitor of enzymes involved in the biosynthesis of polyketides. Finally, further research is needed to investigate the potential of 7-Cl-2,3-DHI-HCl as a drug delivery system.
Applications De Recherche Scientifique
7-Cl-2,3-DHI-HCl has been studied for its potential applications in scientific research. One such application is in the field of drug discovery, where 7-Cl-2,3-DHI-HCl has been used as a starting material for the synthesis of novel compounds with potential therapeutic activity. In addition, 7-Cl-2,3-DHI-HCl has been studied as a potential inhibitor of enzymes involved in the biosynthesis of polyketides, a class of compounds with a wide range of biological activities.
Propriétés
IUPAC Name |
7-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMTZZUPEVATHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)





![(1S,3S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)

![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)


![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)